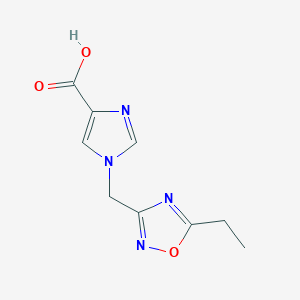![molecular formula C13H8ClN3O2 B11782521 2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico es un compuesto heterocíclico que presenta un núcleo imidazo[1,2-A]pirazina con un grupo funcional ácido carboxílico y un sustituyente 2-clorofenilo. Este compuesto es de gran interés en la síntesis orgánica y la química farmacéutica debido a su versatilidad en la reactividad y su potencial actividad biológica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la condensación de 2-clorobenzaldehído con 2-aminopirazina en presencia de un catalizador adecuado, seguido de la oxidación para formar el producto deseado . Las condiciones de reacción a menudo incluyen el uso de solventes como la dimetilformamida (DMF) y catalizadores como el yodo o los complejos de paladio .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas o tioles. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos de imidazo[1,2-A]pirazina .
Aplicaciones Científicas De Investigación
El ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, mostrando así actividad anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de imidazo[1,2-A]pirazina, como:
- Ácido 2-fenilimidazo[1,2-A]pirazina-3-carboxílico
- Ácido 2-(4-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico
- Ácido 2-(2-bromofenil)imidazo[1,2-A]pirazina-3-carboxílico
Singularidad
El ácido 2-(2-clorofenil)imidazo[1,2-A]pirazina-3-carboxílico es único debido a la presencia del grupo 2-clorofenilo, que le confiere propiedades químicas y biológicas distintas. Este sustituyente puede influir en la reactividad, la solubilidad y la capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un andamiaje valioso para el desarrollo de fármacos y otras aplicaciones .
Propiedades
Fórmula molecular |
C13H8ClN3O2 |
|---|---|
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-4-2-1-3-8(9)11-12(13(18)19)17-6-5-15-7-10(17)16-11/h1-7H,(H,18,19) |
Clave InChI |
ZAZCBVSMVXTUQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N3C=CN=CC3=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)






